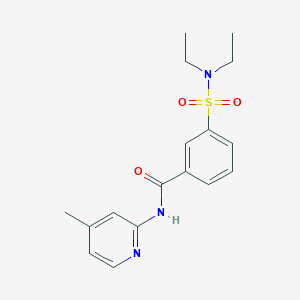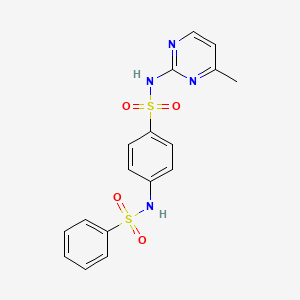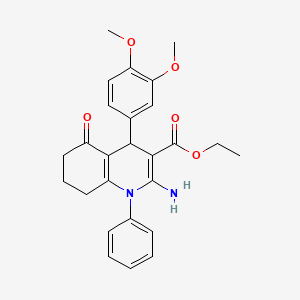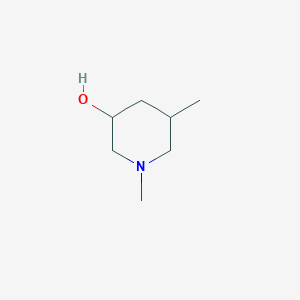
(4R,5R)-2-amino-5-(4-bromobenzoyl)-4-(2-thienyl)-4,5-dihydro-3-thiophenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-2-amino-5-(4-bromobenzoyl)-4-(2-thienyl)-4,5-dihydro-3-thiophenecarbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromobenzoyl group, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2-amino-5-(4-bromobenzoyl)-4-(2-thienyl)-4,5-dihydro-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromobenzoyl group: This step often involves the use of bromobenzoyl chloride in the presence of a base such as triethylamine.
Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-2-amino-5-(4-bromobenzoyl)-4-(2-thienyl)-4,5-dihydro-3-thiophenecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the bromobenzoyl moiety can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4R,5R)-2-amino-5-(4-bromobenzoyl)-4-(2-thienyl)-4,5-dihydro-3-thiophenecarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (4R,5R)-2-amino-5-(4-bromobenzoyl)-4-(2-thienyl)-4,5-dihydro-3-thiophenecarbonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the bromobenzoyl and thiophene moieties suggests potential interactions with hydrophobic pockets in proteins, while the amino group could form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
- (4R,5R)-2-amino-5-(4-chlorobenzoyl)-4-(2-thienyl)-4,5-dihydro-3-thiophenecarbonitrile
- (4R,5R)-2-amino-5-(4-fluorobenzoyl)-4-(2-thienyl)-4,5-dihydro-3-thiophenecarbonitrile
- (4R,5R)-2-amino-5-(4-methylbenzoyl)-4-(2-thienyl)-4,5-dihydro-3-thiophenecarbonitrile
Uniqueness
The uniqueness of (4R,5R)-2-amino-5-(4-bromobenzoyl)-4-(2-thienyl)-4,5-dihydro-3-thiophenecarbonitrile lies in the presence of the bromobenzoyl group, which can impart distinct electronic and steric properties compared to its chloro, fluoro, or methyl analogs
Properties
Molecular Formula |
C16H11BrN2OS2 |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
(2R,3R)-5-amino-2-(4-bromobenzoyl)-3-thiophen-2-yl-2,3-dihydrothiophene-4-carbonitrile |
InChI |
InChI=1S/C16H11BrN2OS2/c17-10-5-3-9(4-6-10)14(20)15-13(12-2-1-7-21-12)11(8-18)16(19)22-15/h1-7,13,15H,19H2/t13-,15+/m0/s1 |
InChI Key |
CVGKFLMZXXBOQV-DZGCQCFKSA-N |
Isomeric SMILES |
C1=CSC(=C1)[C@H]2[C@@H](SC(=C2C#N)N)C(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CSC(=C1)C2C(SC(=C2C#N)N)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11535753.png)


![1,5-dimethyl-4-({(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11535776.png)
![2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11535783.png)
![(3E)-N-(2-methoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11535785.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methyl-5-nitrophenyl)butanamide](/img/structure/B11535791.png)
![4-[(E)-[(3-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11535795.png)
![N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11535800.png)
![2-(3,4-dimethylphenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11535808.png)
![2-[(E)-({2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}imino)methyl]-6-ethoxyphenol](/img/structure/B11535817.png)
